Doxazosin methanesulfonate, (R)- can be sourced from various chemical suppliers and is often used in research settings due to its pharmacological properties. Its classification includes:
Doxazosin methanesulfonate, (R)- can be synthesized through several methods involving the modification of the doxazosin structure. The synthesis typically involves:
The synthesis process requires careful monitoring of reaction conditions to optimize yield and purity .
The molecular structure of doxazosin methanesulfonate, (R)- features a complex arrangement that includes:
Doxazosin methanesulfonate can undergo various chemical reactions typical for amines and sulfonates:
These reactions are significant in understanding the compound's reactivity profile and potential interactions in biological systems .
The mechanism of action of doxazosin methanesulfonate, (R)- involves selective antagonism of alpha-1 adrenergic receptors. This leads to:
The pharmacodynamic effects are characterized by an onset of action within hours, with peak effects observed after several days of consistent dosing .
Doxazosin methanesulfonate exhibits several notable physical and chemical properties:
Doxazosin methanesulfonate, (R)- has several applications in both clinical and research settings:
Additionally, ongoing studies are exploring its effects on cellular mechanisms related to longevity .
The (R)-enantiomer of doxazosin methanesulfonate features a stereogenic center at the carbon atom of the 1,4-benzodioxan-2-ylcarbonyl moiety. This chiral center dictates its three-dimensional orientation and biological activity profile. The IUPAC name for the compound is:(R)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine methanesulfonate
The absolute (R)-configuration is confirmed through X-ray crystallographic studies, which show the benzodioxane ring adopting a specific orientation relative to the quinazoline pharmacophore. This spatial arrangement facilitates optimal binding to α1-adrenergic receptor subtypes. The methanesulfonate (mesylate) counterion forms an ionic bond with the piperazine nitrogen, creating a stable crystalline salt with a 1:1 stoichiometry [1] [9].
Table 1: Stereochemical Descriptors of (R)-Doxazosin Methanesulfonate
Property | Specification |
---|---|
Chiral Center Location | Benzodioxane C2 position |
Absolute Configuration | (R) |
Molecular Formula | C23H25N5O5·CH4O3S |
Molecular Weight | 547.6 g/mol |
Salt Stoichiometry | 1:1 (base: mesylate) |
The synthesis of enantiomerically pure (R)-doxazosin methanesulfonate requires chiral resolution or asymmetric synthesis techniques due to the compound's single stereogenic center. The most efficient pathway involves:
Chiral Resolution of Racemic Intermediate:Racemic trans-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid is reacted with a chiral amine (e.g., dehydroabietylamine) to form diastereomeric salts. Fractional crystallization from methanol yields the (R)-acid enantiomer with >99% enantiomeric excess (ee) [7].
Enantioselective Coupling:The resolved (R)-acid is activated with thionyl chloride (SOCl2) in dichloromethane at 0-5°C, forming the acid chloride intermediate. This intermediate is then coupled with piperazine in acetonitrile at 25°C, producing (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone with retained configuration [6].
Quinazoline Ring Formation:The intermediate reacts with 2-chloro-6,7-dimethoxyquinazolin-4-amine in refluxing ethanol (78°C) for 8 hours, yielding (R)-doxazosin free base. Critical parameters include stoichiometric control (1:1.05 molar ratio) and nitrogen atmosphere to prevent racemization [6].
Salt Formation and Purification:The free base is dissolved in methanol at 50°C, treated with methanesulfonic acid (1.0 equivalent), and crystallized via cooling to 0°C. The resulting (R)-doxazosin mesylate is recrystallized from ethanol:methanol (9:1 v/v) to achieve polymorph Form A [1] [7].
Table 2: Optimization of Critical Synthesis Parameters
Step | Optimal Conditions | Yield | Purity |
---|---|---|---|
Chiral Resolution | Dehydroabietylamine, MeOH, 0°C | 42% | >99% ee |
Acid Chloride Formation | SOCl2, CH2Cl2, 0°C | 95% | 98% |
Piperazine Coupling | ACN, 25°C, N2 atmosphere | 88% | 99% |
Quinazoline Condensation | EtOH, reflux, 8h | 76% | 98.5% |
Mesylate Crystallization | MeOH/EtOH (1:9), 0°C | 91% | >99.5% |
The crystalline structure of (R)-doxazosin mesylate (Form A) exhibits specific interactions between the mesylate anion and protonated piperazine moiety:
Polymorph Form A demonstrates superior stability over other forms due to its dense hydrogen bond network (melting point: 289–291°C with decomposition). The crystal lattice remains intact even after 24 months at 25°C/60% RH, with <0.1% polymorphic transition [1] [7]. Solvent selection critically impacts polymorphism: methanol yields Form A, while dichloromethane produces metastable Form B with lower decomposition temperature (275°C) [1].
The enantiomers exhibit distinct differences in physicochemical behavior despite identical elemental composition:
Receptor Binding Affinity:The (R)-enantiomer shows 8-fold higher α1-adrenoceptor binding affinity (pKi = 8.55 ± 0.12) in human prostate tissue compared to the (S)-isomer (pKi = 7.91 ± 0.15). This stereoselectivity arises from optimal hydrogen bonding between the (R)-configured benzodioxane carbonyl and transmembrane Ser192 residue [3] [5].
Aqueous Solubility:At physiological pH (7.4), the (R)-enantiomer demonstrates 22% higher solubility (0.83 mg/mL) than the (S)-enantiomer (0.68 mg/mL) due to its lower crystal lattice energy (ΔHfusion = 128 kJ/mol vs. 135 kJ/mol). Both enantiomers show pH-dependent solubility: >10 mg/mL at pH <3, but <0.1 mg/mL at pH >8 [1] [8].
Thermal Behavior:Differential scanning calorimetry reveals distinct endotherms: (R)-form melts at 289°C (ΔH = 148 J/g), while (S)-form exhibits a broad decomposition exotherm at 275°C. These thermal disparities correlate with crystalline packing efficiency, where the (R)-lattice has 7% higher density [7].
Pharmacological Selectivity:In rat models, the (R)-enantiomer exerts 3.2-fold stronger hypotensive effects (ED30 = 15.64 nmol/kg) than the (S)-isomer (ED30 = 128.81 nmol/kg). Conversely, both enantiomers show equivalent inhibition of vesical micturition pressure (IC50 ≈ 35 nmol/kg), indicating chiral discrimination in cardiovascular versus urinary effects [5].
Table 3: Enantiomeric Comparison of Key Properties
Property | (R)-Enantiomer | (S)-Enantiomer | Analytical Method |
---|---|---|---|
α1-Adrenoceptor Ki (nM) | 2.89 ± 0.21 | 23.7 ± 1.8 | Radioligand binding [3] |
Aqueous Solubility (mg/mL) | 0.83 ± 0.05 | 0.68 ± 0.04 | Shake-flask HPLC [8] |
Melting Point (°C) | 289 (dec.) | 275 (dec.) | DSC [7] |
Log P (octanol/water) | 2.81 ± 0.03 | 2.79 ± 0.02 | Potentiometric titration |
Urinary Bladder IC50 (nmol/kg) | 34.9 ± 2.1 | 36.3 ± 2.5 | In vivo pressure monitoring [5] |
These physicochemical differences underscore the therapeutic superiority of the (R)-enantiomer, particularly for cardiovascular applications where receptor binding specificity translates to enhanced potency at lower doses. The enantiopure form also reduces metabolic load compared to racemic formulations [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1